molecular formula C15H19NO2 B2369177 Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2287260-17-5

Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate

Cat. No.: B2369177
CAS No.: 2287260-17-5
M. Wt: 245.322
InChI Key: DUSVPLULRMBOLE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-benzyl-1-bicyclo[111]pentanyl)acetate is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate typically involves a multi-step process. One common method includes the strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane. This reaction involves the use of N-benzyl ketimines, [1.1.1]propellane, and pinacol boronates to generate benzylamine bicyclo[1.1.1]pentane pinacol boronates . The reaction conditions often require the presence of a palladium catalyst and specific temperature and pressure settings to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane structure allows for unique binding interactions with enzymes and receptors, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate
  • Benzylamine bicyclo[1.1.1]pentane pinacol boronates

Uniqueness

Methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its specific bicyclo[1.1.1]pentane structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions compared to other similar compounds, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-18-13(17)12(16)15-8-14(9-15,10-15)7-11-5-3-2-4-6-11/h2-6,12H,7-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSVPLULRMBOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC(C1)(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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